
Semustine
Overview
Description
Semustine (methyl-CCNU), a chloroethyl nitrosourea alkylating agent, is a small-molecule chemotherapeutic drug with the molecular formula C₁₀H₁₈ClN₃O₂ and a molecular weight of 247.722 g/mol . Structurally, it is a 4-methyl derivative of lomustine (CCNU), characterized by a nitrosourea moiety that enables DNA alkylation via covalent bond formation, leading to interstrand cross-links, depurination, and base-pair miscoding .
Its mechanism involves alkylating DNA at guanine residues in the major groove, inducing apoptosis in rapidly dividing cells. However, prolonged myelosuppression and delayed renal dysfunction (at cumulative doses >1,200 mg/m²) are significant drawbacks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Semustine involves a systematic scheme revolving around N-nitrosourea compounds. The process begins with the reaction of phosgene with aziridine to produce the intermediate di(aziridin-1-yl)methanone. This intermediate reacts with hydrochloric acid, opening the aziridine rings to form 1,3-bis(2-chloroethyl)urea. This compound is then nitrosated using sodium nitrite in formic acid, resulting in the formation of carmustine (BCNU). Carmustine is decomposed in the presence of 4-methylcyclohexylamine, leading to the formation of this compound after a second nitrosation step .
Industrial Production Methods
In industrial settings, an alternative method involves using 1-chloro-2-isocyanatoethyl as a starting material alongside cyclohexylamine. Triethylamine (TEA) is used as a catalyst to achieve the final step, where nitrosation is performed using either sodium nitrite or tert-butyl nitrite .
Chemical Reactions Analysis
Types of Reactions
Semustine undergoes several types of chemical reactions, including:
Hydrolysis: Under acidic conditions, this compound undergoes hydrolysis, forming chlorocarbonium ions.
Protonation: Protonation of the carbonyl oxygen stabilizes the compound under acidic conditions.
Common Reagents and Conditions
Sodium Nitrite: Used for nitrosation reactions.
Formic Acid: Provides the acidic environment for nitrosation.
Hydrochloric Acid: Opens aziridine rings during synthesis.
Major Products Formed
Chlorocarbonium Ion: Formed during hydrolysis under acidic conditions.
DNA Cross-links: Result from alkylation reactions.
Scientific Research Applications
Binding Properties
Recent studies have demonstrated that semustine binds preferentially to guanine residues in DNA, inducing significant structural changes in the DNA molecule. Spectroscopic techniques such as Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) and Circular Dichroism (CD) spectroscopy have been employed to investigate these interactions. The results indicate that this compound's binding leads to a transition from the native B-form to a C-form of DNA, which is critical for understanding its cytotoxic effects .
Clinical Applications
This compound has been used in various clinical settings, particularly for:
- Malignant Melanoma : this compound has shown efficacy as an adjuvant chemotherapy agent in patients with resected malignant melanoma. A study involving 45 patients indicated that renal toxicity was a concern at higher doses (greater than 1,400 mg/m²), but overall nephrotoxicity was lower than previously reported in pediatric populations .
- Colorectal Cancer : In a randomized trial involving 232 patients with advanced colorectal cancer previously treated with 5-fluorouracil, this compound was combined with other agents such as vincristine and dacarbazine. The results showed varied response rates and median survival times, indicating that while this compound can be part of combination therapies, its standalone efficacy may be limited .
- Brain Tumors : Due to its ability to penetrate the blood-brain barrier, this compound is often used in treating gliomas and other brain tumors. Its use is guided by factors such as O6-methylguanine-DNA methyltransferase (MGMT) expression levels, which can influence treatment outcomes .
Side Effects and Toxicity
While this compound is effective against certain cancers, it is associated with significant side effects:
- Hematological Toxicity : Common side effects include thrombocytopenia and leukopenia due to cumulative dosing effects. Severe cases can lead to life-threatening complications .
- Nephrotoxicity : As noted in clinical studies, nephrotoxicity occurs at higher cumulative doses and can progress to renal failure in some patients. Monitoring renal function during treatment is crucial .
- Gastrointestinal Issues : Patients often experience nausea, vomiting, and loss of appetite following administration of this compound .
Case Studies and Research Findings
A comprehensive review of literature reveals several important findings regarding this compound's applications:
- Study on Nephrotoxicity : In a cohort study of 45 melanoma patients treated with this compound, 16% experienced abnormal renal function. This highlights the need for careful dose management and monitoring during therapy .
- Combination Chemotherapy Efficacy : In trials combining this compound with other chemotherapeutic agents for colorectal cancer, response rates varied significantly across treatment groups, indicating that while this compound has potential when used in combination therapies, its effectiveness may not be uniform across all patient populations .
- Molecular Interactions : Detailed molecular modeling studies have provided insights into how this compound interacts with DNA at the molecular level, which may inform future drug development strategies aimed at enhancing its efficacy while minimizing side effects .
Mechanism of Action
Semustine exerts its effects through the alkylation of DNA. By adding alkyl groups to DNA strands, this compound forms cross-links between DNA bases, disrupting the double helix structure. This inhibition of DNA replication and transcription ultimately leads to cell death. This compound’s ability to cross the blood-brain barrier enhances its efficacy against brain tumors .
Comparison with Similar Compounds
Comparison with Similar Nitrosourea Compounds
Semustine vs. Lomustine (CCNU)
- Structural Differences : this compound has a methyl group at the cyclohexyl ring (position 4), whereas lomustine lacks this substitution .
- DNA Binding Affinity : this compound exhibits a lower DNA-binding constant (Kₐ = 1.53 × 10³ M⁻¹) compared to lomustine (Kₐ = 8.12 × 10³ M⁻¹), suggesting reduced stability in DNA adduct formation .
- Clinical Efficacy :
- Toxicity : this compound causes higher rates of nephrotoxicity (35 reported cases) and secondary leukemia (1.2% incidence in CRC trials) compared to lomustine .
This compound vs. Carmustine (BCNU)
- Administration: Carmustine is administered intravenously or as a wafer implant, while this compound is oral .
- Mechanistic Specificity : Carmustine generates more reactive ethyldiazohydroxide intermediates, leading to broader alkylation but shorter-lived DNA adducts .
- Toxicity Profile : Carmustine is associated with pulmonary fibrosis (10–20% incidence) and hepatotoxicity, whereas this compound’s risks focus on renal and hematopoietic systems .
This compound vs. Streptozocin
- Target Specificity : Streptozocin selectively alkylates pancreatic β-cells via GLUT2 transporter uptake, making it unique for pancreatic neuroendocrine tumors. This compound lacks this specificity .
- DNA Damage : Streptozocin induces single-strand breaks via O⁶-guanine alkylation, contrasting with this compound’s interstrand cross-links .
Comparative Data Table
Parameter | This compound | Lomustine | Carmustine | Streptozocin |
---|---|---|---|---|
Molecular Weight | 247.72 g/mol | 234.69 g/mol | 214.06 g/mol | 265.22 g/mol |
DNA Binding Constant | 1.53 × 10³ M⁻¹ | 8.12 × 10³ M⁻¹ | N/A | N/A |
Key Indications | Brain tumors, CRC* | Gliomas, Lymphoma | Glioblastoma, HL | Pancreatic NET |
Major Toxicity | Nephrotoxicity | Myelosuppression | Pulmonary fibrosis | Nephrotoxicity |
Cumulative Dose Limit | 1,200 mg/m² | 1,400 mg/m² | 1,000 mg/m² | 1,500 mg/m² |
Research Findings and Clinical Implications
- Subsequent studies excluded this compound due to leukemogenicity (1 case per 300 patients) .
- Molecular Modeling : this compound’s methyl group reduces DNA-binding efficiency compared to lomustine, correlating with lower cytotoxicity in vitro .
- Combination Therapies : The doxorubicin/semustine regimen for sarcomas achieved partial responses in 28% of patients but was phased out due to toxicity .
Biological Activity
Semustine, also known as MeCCNU (1-(2-Chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea), is an alkylating nitrosourea compound primarily used in the chemotherapy treatment of various tumors, particularly brain tumors. Its unique lipophilic properties allow it to effectively cross the blood-brain barrier, making it a valuable agent in oncology. This article explores the biological activity of this compound, including its mechanism of action, efficacy, side effects, and relevant case studies.
This compound functions as an alkylating agent that interferes with DNA replication in rapidly dividing cells. The mechanism involves the formation of reactive intermediates that create covalent bonds with DNA bases, leading to cross-linking and subsequent denaturation of the DNA double helix. This action inhibits the separation of DNA strands necessary for replication and transcription, ultimately resulting in cell death.
- Key Targets : this compound primarily targets the N-7 position of guanine and the O-6 position of adenine in DNA.
- Chemical Properties : Under acidic conditions, this compound's electrophilic nature increases, enhancing its reactivity with nucleophilic sites on DNA.
Pharmacokinetics
After oral administration, this compound is rapidly absorbed and undergoes oxidative metabolism primarily via the cytochrome P450 system. The metabolites retain alkylating activity and are excreted through the kidneys. Notably, nephrotoxicity is a significant concern with prolonged use, particularly at cumulative doses exceeding 1,400 mg/m².
Efficacy and Clinical Applications
This compound has been evaluated for its efficacy against various cancers:
Cancer Type | Efficacy Observed |
---|---|
L1210 leukemia | Limited success |
Hodgkin lymphoma | Some positive responses |
Metastatic brain tumors | Effective due to blood-brain barrier penetration |
Malignant melanoma | Mixed results |
Cancers of the digestive tract | Variable outcomes |
In clinical trials, this compound has been used in combination regimens. For instance, a study comparing a regimen including this compound (SEAM) against BEAM (carmustine-based) showed comparable efficacy with 62% progression-free survival at three years .
Side Effects
The administration of this compound is associated with several side effects:
- Hematological Toxicity : Thrombocytopenia and leukopenia are common due to its impact on bone marrow.
- Nephrotoxicity : A study indicated that 16% of patients experienced renal function abnormalities after receiving high doses .
- Gastrointestinal Symptoms : Nausea and vomiting are frequently reported within hours post-administration.
Case Studies
- Nephrotoxicity Evaluation : A study involving 45 patients treated for malignant melanoma revealed that 26% experienced renal failure after high cumulative doses of this compound. Notably, renal function abnormalities were observed both during treatment and post-therapy .
- Combination Chemotherapy Trials : In a randomized trial assessing this compound combined with fluorouracil for advanced colorectal cancer, no significant therapeutic advantage was noted compared to fluorouracil alone . This highlights the necessity for further research into optimal combinations for enhanced efficacy.
- Autologous Stem Cell Transplantation (ASCT) : A recent study evaluated the SEAM regimen in lymphoma patients undergoing ASCT. The results indicated a median time to neutrophil engraftment of 9.5 days and a 3-year overall survival rate of 75%, suggesting that this compound can be effectively integrated into complex treatment regimens .
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClN3O2/c1-8-2-4-9(5-3-8)12-10(15)14(13-16)7-6-11/h8-9H,2-7H2,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLVBPDQNARYJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)N(CCCl)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 | |
Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |
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DSSTOX Substance ID |
DTXSID8031603, DTXSID301170045 | |
Record name | Semustine | |
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Record name | Urea, N-(2-chloroethyl)-N′-(4-methylcyclohexyl)-N-nitroso-, cis- | |
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Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea is a light yellow powder. (NTP, 1992) | |
Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Water 0.09 (mg/mL), 0.1 N HCI 0.09 (mg/mL), 0.1 N NaOH 0.09 (mg/mL), 10% Ethanol 0.10 (mg/mL), Absolute Ethanol 100.00 (mg/mL), DMSO 250.00 (mg/mL), Chloroform 667.00 (mg/mL) | |
Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |
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Record name | SEMUSTINE | |
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Color/Form |
Crystals | |
CAS No. |
13909-09-6, 33073-59-5, 33185-87-4 | |
Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |
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Record name | Semustine | |
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Record name | Semustine [USAN:INN] | |
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Record name | trans-Methyl CCNU | |
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Melting Point |
147 °F (NTP, 1992), 64 °C (decomposes) | |
Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |
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